molecular formula C9H15BrO B2481047 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane CAS No. 2137033-85-1

4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane

Cat. No.: B2481047
CAS No.: 2137033-85-1
M. Wt: 219.122
InChI Key: PFSQHMBTVBRYOJ-DTORHVGOSA-N
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Description

4-(Bromomethyl)-1-methyl-2-oxabicyclo[222]octane is a bicyclic organic compound with a bromomethyl group attached to the fourth carbon of the oxabicyclo[222]octane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane typically involves the bromination of a suitable precursor. One common method involves the reaction of 1-methyl-2-oxabicyclo[2.2.2]octane with bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include alcohols and ketones.

    Reduction: Products include alkanes and other reduced derivatives.

Scientific Research Applications

4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane involves its reactivity as a bromomethylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, through covalent bonding or other interactions, thereby exerting their effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane is unique due to the presence of both a bromomethyl group and a methyl group on the oxabicyclo[2.2.2]octane ring system.

Biological Activity

4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane, with the chemical formula C9H15BrO and CAS number 2137033-85-1, is a bicyclic organic compound that exhibits significant biological activity. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

The compound is synthesized through the bromination of 1-methyl-2-oxabicyclo[2.2.2]octane using bromine or a brominating agent in an inert solvent like dichloromethane. The reaction conditions are critical to minimize side reactions and maximize yield. The molecular weight of this compound is 219.12 g/mol, and it possesses a unique bicyclic structure that contributes to its reactivity and biological properties .

Biological Mechanisms

This compound acts primarily as a bromomethylating agent , facilitating nucleophilic substitution reactions with biological targets such as enzymes and receptors. This reactivity can lead to the formation of various derivatives that may exhibit distinct biological activities, including antimicrobial and anticancer properties .

The bromomethyl group in the compound can interact with nucleophiles like amines or thiols, leading to the formation of covalent bonds with target biomolecules. This mechanism is crucial for its potential therapeutic effects, as it allows for selective targeting of biological pathways essential for disease progression .

Biological Activity Overview

Recent studies have highlighted various biological activities associated with compounds related to this compound:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties, making them candidates for developing new antibiotics .
  • Anticancer Properties : The compound has been investigated for its potential in cancer therapy, particularly due to its ability to modify cellular pathways through covalent interactions with proteins involved in cancer progression .
  • Enzyme Inhibition : Compounds structurally related to this compound have shown promise as inhibitors of key enzymes involved in metabolic processes, which could be leveraged in drug design .

Case Studies

Several studies have documented the biological effects of compounds derived from or structurally similar to this compound:

  • Study on Antibacterial Activity :
    • A study evaluated the antibacterial efficacy of various derivatives against Gram-positive and Gram-negative bacteria.
    • Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting potential for further development.
  • Research on Anticancer Effects :
    • Another research project focused on the anticancer activity of modified bicyclic compounds.
    • The findings revealed that these compounds could induce apoptosis in cancer cell lines through specific interactions with apoptotic pathways.

Comparative Analysis

To contextualize the biological activity of this compound, it is beneficial to compare it with similar bicyclic compounds:

Compound NameStructure TypeNotable Activities
DABCO BicyclicCatalytic activity in organic synthesis
4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane BicyclicPotential bioactive analogs with varied activities

This comparison highlights the unique position of this compound in medicinal chemistry due to its dual functional groups which enhance its reactivity and biological potential.

Properties

IUPAC Name

4-(bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO/c1-8-2-4-9(6-10,5-3-8)7-11-8/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSQHMBTVBRYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1)(CO2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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